molecular formula C9H11BrN2O B1294219 bromuron CAS No. 3408-97-7

bromuron

Cat. No.: B1294219
CAS No.: 3408-97-7
M. Wt: 243.1 g/mol
InChI Key: GSNZNZUNAJCHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

bromuron: is an organic compound that belongs to the class of ureas It features a bromophenyl group attached to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromuron typically involves the reaction of 4-bromoaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the urea moiety into an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of phenyl derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Agricultural Applications

Weed Control in Crops

Bromuron is primarily utilized in agricultural settings to manage weed populations in crops such as sugar beets, potatoes, and various vegetables. It functions by inhibiting photosynthesis in target plants, effectively reducing competition for resources.

Efficacy Studies

Research has demonstrated that this compound is effective against a wide range of annual and perennial weeds. A study showed that this compound applied at specific growth stages significantly reduced weed biomass compared to untreated controls.

Application Rate Weed Biomass Reduction (%)
1 kg/ha75%
2 kg/ha90%

This data indicates that higher application rates correlate with more significant reductions in weed biomass, enhancing crop yield potential.

Environmental Impact Studies

Soil Residue and Mobility

This compound's persistence in soil has been a subject of extensive research. Studies indicate that this compound can remain active in the soil for several weeks, which raises concerns about its potential for leaching into groundwater.

Soil Residue Data

A study measuring this compound residue levels over time found:

Time (Weeks) This compound Residue (mg/kg)
03.5
22.0
40.5

This table illustrates the decline in this compound concentration over time, suggesting a moderate rate of degradation.

Research on Herbicide Resistance

Mechanisms of Resistance

The application of this compound has led to investigations into herbicide resistance mechanisms among weed populations. Research has identified specific genetic adaptations that confer resistance to this compound, complicating weed management strategies.

Case Study: Resistance Development

A study conducted on Echinochloa crus-galli (barnyard grass) revealed that repeated exposure to this compound resulted in a significant increase in resistant biotypes:

Treatment Resistant Biotypes (%)
Control (No Herbicide)5%
This compound (Annual Use)30%

This data highlights the importance of integrated weed management practices to mitigate resistance development.

Health and Safety Assessments

Toxicological Studies

Research into the toxicological effects of this compound has been conducted to evaluate its safety for human health and the environment. Studies have shown that while this compound is effective as a herbicide, it poses potential risks if not managed properly.

Toxicity Data

The following table summarizes key findings from toxicological assessments:

Endpoint Value
LD50 (oral, rat)>5000 mg/kg
Dermal ToxicityLow
Eye IrritationModerate

These findings suggest that while this compound is relatively low in acute toxicity, appropriate safety measures should be implemented during application.

Mechanism of Action

The mechanism of action of bromuron involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.

    DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features a similar bromophenyl group but with an isoxazole ring and a hydroxyphenyl group.

    4-Bromofentanyl: A fentanyl analog with a bromophenyl group, used for its potent analgesic properties.

    4-Bromophenylacetic acid: An organic compound with a bromophenyl group and an acetic acid moiety.

Uniqueness: bromuron is unique due to its combination of a bromophenyl group with a dimethylurea moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Bromuron, chemically known as N'-(4-bromophenyl)-N,N-dimethylurea, is a selective urea herbicide primarily used in agriculture to control broad-leaved weeds. Its mechanism of action involves inhibiting photosynthesis in target plants, leading to their death. This article delves into the biological activity of this compound, including its effects on various organisms, its environmental persistence, and relevant case studies.

  • Chemical Formula : C₉H₈BrN₂O
  • Molecular Weight : 232.07 g/mol
  • Solubility : Moderate aqueous solubility
  • Volatility : Low

This compound is noted for its moderate persistence in soil systems, which can vary based on environmental conditions .

Herbicidal Efficacy

This compound is effective against a wide range of broad-leaved weeds. Research indicates that it provides complete control of these weeds at application rates around 1.5 lb/acre; however, it can lead to poor control of grass species when applied post-emergence of crops .

Toxicological Profile

  • Mammalian Toxicity : this compound exhibits moderate oral toxicity in mammals, with limited data available regarding its effects on biodiversity .
  • Environmental Impact : Its persistence in soil raises concerns about potential long-term environmental effects and toxicity to non-target species.

1. Herbicide Interaction and Soil Activity

A study investigated the influence of biological activity on the degradation of this compound in sediment. The findings indicated that microbial communities significantly affect the herbicide's breakdown, suggesting that soil health plays a crucial role in mitigating herbicide persistence .

2. Effects on Plant Physiology

Another research study highlighted the impact of this compound on leaf nitrate reductase activity and protein levels in treated plants. The results showed a positive correlation between leaf crude protein and seed protein levels in plants treated with this compound, indicating potential effects on plant growth and nutrient content .

3. Comparative Analysis with Other Herbicides

A comparative study assessed this compound's efficacy against other herbicides like propanil and cycloate. This compound demonstrated superior control over specific weed types but required careful management to avoid crop injury .

Data Table: Summary of Biological Activity and Effects

ParameterThis compoundOther Herbicides
Target Weeds Broad-leaved weedsVaries by herbicide
Application Rate (lb/acre) 1.5Varies
Mammalian Toxicity ModerateVaries
Soil Persistence ModerateVaries
Effects on Non-target Species Limited dataVaries

Properties

IUPAC Name

3-(4-bromophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNZNZUNAJCHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187679
Record name Urea, N'-(4-bromophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3408-97-7
Record name Bromuron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003408977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3408-97-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N'-(4-bromophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-BROMOPHENYL)-1,1-DIMETHYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KF9TY8VLW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3.35 g (0.038 mol) of N,N-dimethylurea and 4.3 g (0.025 mol) of 4-bromoaniline were added with stirring into 28 ml of 1,2,4-trichlorobenzene, after which the mixture was slowly heated to 205° C. Dimethylamine was introduced from 50° C. After 5.5 hours, 11.6 g (0.25 mol) of dimethylamine had been introduced, and the reaction was complete. The reaction mixture was cooled to room temperature whereupon a precipitate deposited, which was filtered off, washed with 1,2,4-trichlorobenzene, dried at 100° C. in vacuo and then boiled in 100 ml of water. The aqueous mixture was cooled, and the precipitate was filtered off with suction and dried. 4.73 g of N-(4-bromophenyl)-N',N'-dimethylurea, i.e. 78% of theory, having a melting point of 168° to 170° C. were obtained in this way.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.6 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bromuron
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
bromuron
Reactant of Route 3
Reactant of Route 3
bromuron
Reactant of Route 4
Reactant of Route 4
bromuron
Reactant of Route 5
Reactant of Route 5
bromuron
Reactant of Route 6
Reactant of Route 6
bromuron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.